molecular formula C12H14Cl2O2 B14048114 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one

Cat. No.: B14048114
M. Wt: 261.14 g/mol
InChI Key: CNVNYURKTLKJFE-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 3-(chloromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ethoxy group may influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an ethoxy group, which can significantly alter its chemical properties and reactivity.

    1-Chloro-3-phenylpropane: This simpler compound lacks the ethoxy and chloromethyl groups, making it less reactive and versatile. The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for various applications.

Properties

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14Cl2O2/c1-3-16-11-5-4-9(6-10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

CNVNYURKTLKJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)CCl

Origin of Product

United States

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